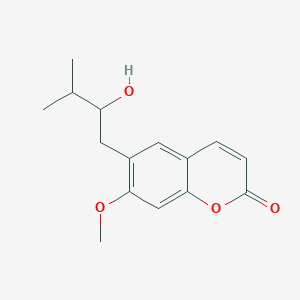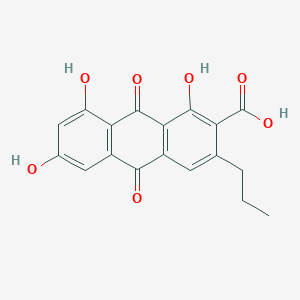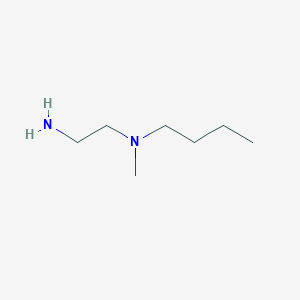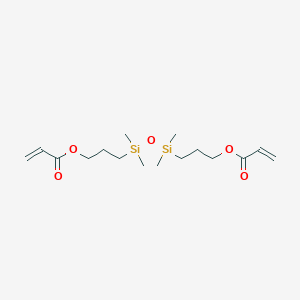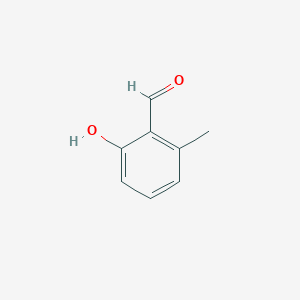
2-羟基-6-甲基苯甲醛
描述
2-Hydroxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by other names such as 2-Hydroxy-6-methylbenzaldehyd (German), 2-Hydroxy-6-méthylbenzaldéhyde (French), and Benzaldehyde, 2-hydroxy-6-methyl- .
Synthesis Analysis
The synthesis of 2-Hydroxy-6-methylbenzaldehyde has been reported in the literature . The compound was effectively synthesized from m-cresol by the following four steps: protection of the hydroxyl group by a tetrahydropyranyl group, blocking the active site (6-position of 1) by a trimethylsilyl group via lithiation and subsequent silylation, formylation via lithiation and successive quenching by dimethylformamide, and deprotection by a trifluoroacetic acid treatment .Chemical Reactions Analysis
2-Hydroxy-6-methylbenzaldehyde has been used in the production of toluene by decomposition . It includes m-cresol as an intermediate instead of 2-formyltou- 15 (HMB) component .Physical And Chemical Properties Analysis
2-Hydroxy-6-methylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 217.8±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 47.3±3.0 kJ/mol and a flash point of 87.2±14.4 °C . The compound has a molar refractivity of 39.7±0.3 cm3, and it has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .科学研究应用
Pheromone Component in Astigmatid Mites
2-Hydroxy-6-methylbenzaldehyde is a component of astigmatid mites, functioning as both an alarm and sex pheromone . The establishment of its convenient synthesis is of vital importance to develop applications of these pheromones for practical use .
Synthesis Process
The compound can be effectively synthesized from m-cresol by a four-step process, which includes protection of the hydroxyl group by a tetrahydropyranyl group, blocking the active site (6-position of 1) by a trimethylsilyl group via lithiation and subsequent silylation, formylation via lithiation and successive quenching by dimethylformamide, and deprotection by a trifluoroacetic acid treatment .
Insect Control
Given its role as a pheromone in mites, 2-Hydroxy-6-methylbenzaldehyde could potentially be used in pest control strategies. By synthesizing and releasing the compound, it may be possible to disrupt mite communication and mating, thereby controlling their populations .
Research Tool in Chemical Ecology
In the field of chemical ecology, this compound is of interest due to its role as a pheromone in mites. Researchers can use it to study mite behavior and communication, as well as the broader role of pheromones in the insect world .
Potential Use in Pharmaceuticals
While there is not much information available on this specific application, the related compound 2-Hydroxy-6-methoxybenzaldehyde has been used in the synthesis of copper (II) complexes, which have shown potential for DNA cleavage in cell-free systems . It’s possible that 2-Hydroxy-6-methylbenzaldehyde could have similar applications in the pharmaceutical industry.
安全和危害
When handling 2-Hydroxy-6-methylbenzaldehyde, it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用机制
Target of Action
2-Hydroxy-6-methylbenzaldehyde, also known as 6-Methylsalicylaldehyde, is a component of astigmatid mites, functioning as the alarm and sex pheromones . The primary targets of this compound are the olfactory receptors of these mites, which respond to the presence of the pheromone.
Mode of Action
The compound interacts with its targets by binding to the olfactory receptors of the mites. This binding triggers a signal transduction pathway that leads to behavioral changes in the mites, such as attraction or repulsion .
Biochemical Pathways
It is known that the compound plays a role in the signaling pathways of astigmatid mites, influencing their behavior .
Result of Action
The action of 2-Hydroxy-6-methylbenzaldehyde results in behavioral changes in astigmatid mites. Depending on the concentration and context, these changes can include attraction, repulsion, or alarm responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-6-methylbenzaldehyde. For example, the presence of other pheromones or environmental chemicals may affect the mites’ response to the compound. Additionally, factors such as temperature, humidity, and light conditions could potentially influence the stability and effectiveness of the compound .
属性
IUPAC Name |
2-hydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOTKQBVMWMDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342864 | |
| Record name | 2-Hydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18362-36-2 | |
| Record name | 2-Hydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological significance of 2-hydroxy-6-methylbenzaldehyde?
A1: 2-Hydroxy-6-methylbenzaldehyde (2,6-HMBD) serves as a key signaling molecule for several species of astigmatid mites. It acts as both a sex pheromone and an alarm pheromone in these organisms. [, ]
Q2: How does 2-hydroxy-6-methylbenzaldehyde function as a sex pheromone?
A2: In species like the house dust mite Dermatophagoides farinae and Cosmoglyphus hughesi, females release 2,6-HMBD, which elicits a mating response in males. [, ] Interestingly, in C. hughesi, both males and females produce the compound, but females possess a significantly higher concentration, explaining the male-specific attraction. []
Q3: What is the chemical structure of 2-hydroxy-6-methylbenzaldehyde?
A3: 2-Hydroxy-6-methylbenzaldehyde has the molecular formula C8H8O2 and a molecular weight of 136.15 g/mol. It is characterized by a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, a methyl group (-CH3) at position 6, and an aldehyde group (-CHO) at position 1. []
Q4: Can 2-hydroxy-6-methylbenzaldehyde be synthesized?
A4: Yes, 2,6-HMBD can be effectively synthesized from m-cresol through a four-step process involving protection, blocking, formylation, and deprotection reactions. This synthetic route enables the production of 2,6-HMBD, which is crucial for exploring its potential applications in mite control. []
Q5: Has 2-hydroxy-6-methylbenzaldehyde been detected in other organisms?
A5: Beyond astigmatid mites, 2,6-HMBD has been identified in the oil gland secretions of certain oribatid mites, such as Archegozetes longisetosus and Trhypochthonius tectorum. [, ] Notably, it's also a component of the metasternal gland secretion of the eucalypt longicorn beetle, Phoracantha synonyma. []
Q6: Is there a risk of 2,6-HMBD misidentification in analytical studies?
A6: Yes, a related compound, 7-hydroxyphthalide, has been erroneously reported as a natural component of oil gland secretions in some studies. It has been demonstrated that 7-hydroxyphthalide is actually an artifact arising from the degradation of γ-acaridial, another compound often found alongside 2,6-HMBD. []
Q7: What is the potential application of 2-hydroxy-6-methylbenzaldehyde in pest control?
A7: The identification of 2,6-HMBD as a sex pheromone in pest mites like the house dust mite suggests its potential use in pest control strategies. By understanding the behavioral responses it triggers, researchers can develop targeted approaches to disrupt mating and control mite populations. [, ]
Q8: Are there any analytical methods for detecting 2-hydroxy-6-methylbenzaldehyde?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify 2,6-HMBD in biological samples. This technique enables the separation and detection of volatile compounds, allowing for accurate analysis of mite secretions and other sources. [, , ]
Q9: What other compounds are frequently found with 2-hydroxy-6-methylbenzaldehyde in mite secretions?
A9: 2,6-HMBD is often found alongside other compounds, including neral, geranial, neryl formate, and γ-acaridial. This combination, known as "Astigmata compounds," supports the evolutionary relationship between Astigmata mites and some glandulate Oribatida. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

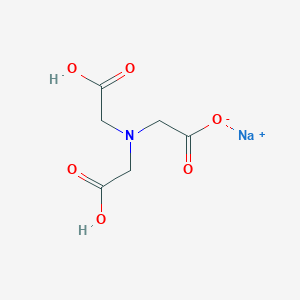
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)

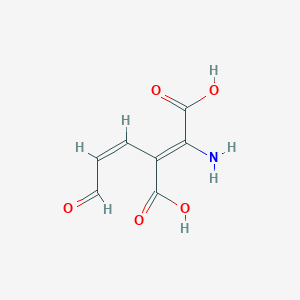


![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
